1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to "1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine" involves several key steps, including the use of mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds are synthesized through reactions that demonstrate no S–B coordination and only weak N–B coordination, indicating the intricate nature of the chemical reactions involved in producing such molecules (Spencer et al., 2002).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, which share a common framework with the target compound, showcases a variety of interactions and bonding patterns. These structures are characterized by their low lipophilicity, as demonstrated in studies aiming to image σ1 receptors in the brain, which highlights the compound's potential in neuroscientific research (He et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving the compound or its derivatives often include Mannich reactions, showcasing the versatility and reactivity of the piperazine backbone. For instance, the synthesis of antioxidants using derivatives of piperazine through Mannich reactions demonstrates the compound's capacity to engage in complex chemical processes (Prabawati, 2016).
Physical Properties Analysis
The physical properties of related piperazine derivatives, including their melting points and yields, offer insights into the stability and processability of these compounds. For example, the synthesis of 1,4-bis derivatives resulted in compounds with specific melting points and yields, providing a foundation for understanding the physical characteristics of similar molecules (Prabawati, 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with biological targets, are critical for understanding the potential applications of these compounds. Studies on novel piperazine derivatives reveal their antidepressant and antianxiety activities, indicating the therapeutic potential of these molecules (Kumar et al., 2017).
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Derivatives : The compound has been used in synthesizing derivatives like ortho-modified mercapto- and piperazino-methyl-phenylboronic acid, which display inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
- Crystal Structure Analysis : It's used in the synthesis of boric acid ester intermediates with benzene rings. These compounds are studied for their molecular structures using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction (Huang et al., 2021).
Pharmacological Evaluation
- Antidepressant Activities : A derivative, 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has been synthesized and tested for antidepressant activities, showing potential in this area (Kumar et al., 2017).
- Antibacterial Efficacy : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, demonstrating significant antibacterial efficacies and inhibitory activities against bacterial strains (Mekky & Sanad, 2020).
Material Science and Chemical Synthesis
- Catalytic Synthesis : This compound has been used in the synthesis of drugs like flunarizine, a known calcium channel blocker, through metal-catalyzed amination (Shakhmaev et al., 2016).
- Herbicidal Applications : 1-Phenyl-piperazine-2,6-diones, synthesized using this compound, have shown promising herbicidal activity (Li et al., 2005).
Miscellaneous Applications
- Antimicrobial Activity : A study on the antimicrobial activity of a newly synthesized piperazine derivative containing 1,2,4-triazole ring showed significant growth inhibition against pathogenic microorganisms (Nazar et al., 2005).
- Antitumor Activity : Piperazine-based tertiary amino alcohols and their dihydrochlorides, synthesized using this compound, were evaluated for their antitumor activity (Hakobyan et al., 2020).
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organoboron compounds, which are often used in organic synthesis as catalysts or reagents .
Mode of Action
Organoboron compounds are generally known for their ability to form carbon-boron bonds, which can be further transformed into various functional groups . This property makes them valuable tools in the synthesis of complex organic molecules.
Biochemical Pathways
Organoboron compounds are often involved in borylation reactions, which can lead to the formation of carbon-boron bonds . These reactions can be part of larger synthetic pathways, leading to the production of various organic compounds.
Pharmacokinetics
The physicochemical properties such as its solid form, density of 105 g/cm3, melting point of 59-64ºC, and boiling point of 3083ºC at 760 mmHg can influence its bioavailability and pharmacokinetics.
Result of Action
As a reagent or catalyst in organic synthesis, its primary role is likely to facilitate the formation of carbon-boron bonds, leading to the synthesis of various organic compounds .
properties
IUPAC Name |
1-methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-9-7-6-8-15(16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWYWLGKBKLRHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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